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Compound of Interest

Compound Name: Aspochracin

Cat. No.: B15555196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aspochracin, a metabolite produced by the fungus Aspergillus ochraceus, is a compound of

interest due to its notable insecticidal properties. This technical guide provides a detailed

overview of its chemical structure, biological activity, and the methodologies involved in its

study.

Chemical Identity and Structure
Aspochracin is a non-proteogenic cyclotripeptide.[1] Its unique structure is composed of three

amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A key feature of

its architecture is the cyclization, which occurs through the delta (δ) amino group of the L-

ornithine residue, rather than the more common alpha (α) amino group.[1] The α-amino group

of ornithine is acylated with an octatrienoic acid side chain.[1][2][3] This triene-containing side

chain is crucial for its biological activity; its reduction to hexahydroaspochracin results in a

complete loss of insecticidal effects.[2]

Below is a two-dimensional representation of the chemical structure of Aspochracin,

generated using the DOT language.

Figure 1: 2D Chemical Structure of Aspochracin
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The known quantitative data for Aspochracin is summarized in the table below. While its

insecticidal properties are established, its broader pharmacological profile remains largely

unexplored, and it is reported to be non-toxic to mammalian cell lines.[1]

Property Value Reference

Molecular Formula C₂₄H₃₆N₄O₄ [1] (Implied)

Molecular Weight 444.57 g/mol [1] (Calculated)

Appearance Pale-yellow powder [3][4]

Solubility
Soluble in ethanol, methanol,

DMF, DMSO
[1]

Biological Activity Insecticidal [2][3][4][5]

Insecticidal Metric

Minimal effective concentration

of 17 µg/g (by injection) on

silkworm and fall webworm

larvae, causing paralysis.

[3][4]

Experimental Protocols
Isolation and Purification of Aspochracin
The original isolation of Aspochracin from the culture filtrate of Aspergillus ochraceus provides

a foundational methodology for obtaining this metabolite.[5] A generalized protocol based on

common practices for fungal natural products is outlined below.[3][4]

Fungal Cultivation: Aspergillus ochraceus is cultured in a suitable liquid or solid medium to

promote the production of secondary metabolites.

Extraction: The culture filtrate or mycelial mass is extracted with an organic solvent, typically

ethyl acetate (EtOAc), to partition the metabolites from the aqueous medium.[3][4]

Concentration: The organic extract is concentrated under reduced pressure to yield a crude

extract.
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Chromatographic Separation: The crude extract is subjected to column chromatography,

commonly using silica gel as the stationary phase.[3][4]

Elution: A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system)

is used to elute fractions with increasing polarity.

Fraction Analysis: Fractions are analyzed using techniques like Thin Layer Chromatography

(TLC) to identify those containing the target compound.

Final Purification: Fractions containing Aspochracin are pooled and may undergo further

purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to

yield the pure compound.

Structure Elucidation
The determination of Aspochracin's complex structure involves a combination of

spectroscopic and chemical methods.[3][4][5][6]

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are conducted to establish the connectivity of atoms and identify

the individual amino acid residues and the fatty acid side chain.

Chemical Degradation: Acid hydrolysis of Aspochracin breaks the peptide bonds, releasing

the constituent amino acids, which can then be identified by comparison with authentic

standards using chromatographic methods.

Chiral Analysis: To determine the stereochemistry (L or D configuration) of the amino acid

residues.

Biosynthesis Pathway
Aspochracin is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA

templates on ribosomes. Instead, it is assembled by large, multi-domain enzymes known as

Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for Aspochracin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.mdpi.com/1420-3049/27/19/6759
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572620/
https://www.benchchem.com/product/b15555196?utm_src=pdf-body
https://www.benchchem.com/product/b15555196?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/19/6759
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572620/
https://www.jstage.jst.go.jp/article/bbb1961/33/10/33_10_1491/_article/-char/ja/
https://pubmed.ncbi.nlm.nih.gov/5794419/
https://www.benchchem.com/product/b15555196?utm_src=pdf-body
https://www.benchchem.com/product/b15555196?utm_src=pdf-body
https://www.benchchem.com/product/b15555196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


biosynthesis has not been fully detailed, the general workflow for NRPS-mediated synthesis

provides a logical framework for its formation.

The diagram below illustrates a generalized workflow for the synthesis of a cyclotripeptide like

Aspochracin via an NRPS enzyme complex.
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Figure 2: Generalized NRPS Workflow for Aspochracin Biosynthesis
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This process involves:

Initiation: Adenylation (A) domains select specific amino acids (in this case, Ornithine, N-

methyl-Valine, and N-methyl-Alanine) and activate them.

Elongation: The activated amino acids are loaded onto Peptidyl Carrier Protein (PCP)

domains. Condensation (C) domains then catalyze the formation of peptide bonds between

the amino acids on adjacent PCP domains, elongating the peptide chain.

Termination: Finally, a Thioesterase (TE) domain releases the completed linear peptide. In

the case of Aspochracin, this domain catalyzes the intramolecular cyclization via the δ-

amino group of ornithine. A separate enzymatic step, likely involving an acyltransferase,

attaches the octatrienoic acid side chain to the free α-amino group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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